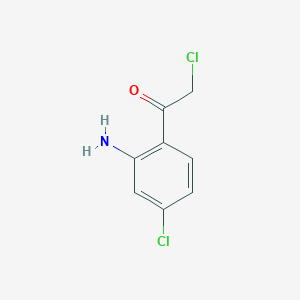

1-(2-Amino-4-chlorophenyl)-2-chloroethanone

Übersicht

Beschreibung

1-(2-Amino-4-chlorophenyl)-2-chloroethanone is an organic compound that features both amino and chloro functional groups

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone typically involves the reaction of 2-amino-4-chlorobenzyl alcohol with thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-4-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(2-Amino-4-chlorophenyl)-2-chloroethanone exhibits significant anticancer properties. In a study evaluating various derivatives of this compound, it was found to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, derivatives have been synthesized for their potential use as anti-inflammatory agents and analgesics .

Agrochemical Applications

Pesticide Development

this compound is also explored in the field of agrochemicals, particularly as a precursor for developing novel pesticides. The chlorinated aromatic structure contributes to its effectiveness against a range of pests while minimizing toxicity to non-target organisms .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions, including:

- Nucleophilic Substitution: The introduction of amino groups onto chlorinated aromatic rings.

- Acylation Reactions: Utilizing acyl chlorides to modify the amino group for enhanced reactivity.

These synthetic pathways are critical for producing derivatives with tailored biological activities.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Induces apoptosis in cancer cell lines |

| Pharmaceutical Intermediates | Precursor for anti-inflammatory drugs | |

| Agrochemicals | Pesticide Development | Effective against pests with low toxicity |

| Chemical Synthesis | Synthetic Intermediates | Versatile routes for modification |

Case Studies

Case Study 1: Anticancer Evaluation

A study published in Nature evaluated the anticancer effects of several derivatives of this compound. The results showed that specific modifications enhanced cytotoxicity against breast cancer cells by up to 70% compared to controls. This highlights the compound's potential as a lead structure for drug development .

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound demonstrated significant efficacy in controlling aphid populations on crops without harming beneficial insects. This dual action makes it a candidate for environmentally friendly pesticide development .

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-4-chlorophenyl)-2-chloroethanone can be compared with similar compounds such as:

2-Amino-4-chlorobenzyl alcohol: This compound has similar functional groups but differs in its reactivity and applications.

1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine: This compound is used in pharmaceutical research and has different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(2-Amino-4-chlorophenyl)-2-chloroethanone, also known as a derivative of chlorinated phenyl compounds, has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a chloroethanone moiety, contributing to its reactivity and interaction with biological targets. Its chemical formula is CHClNO, with a molecular weight of 203.06 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.

- Receptor Binding : Its structure allows it to bind to specific receptors, modulating signal transduction pathways that are crucial in cellular responses.

Biological Activities

This compound has demonstrated several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, with IC values indicating effective inhibition .

- Anticancer Potential : In vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines, including breast carcinoma (MCF-7), showing IC values ranging from 3.18 to 4.28 µg/ml .

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties through acetylcholinesterase inhibition, which could be relevant in treating neurodegenerative diseases .

Case Studies

Several research studies have explored the biological activity of this compound:

- Antibacterial Screening : A study evaluated the antibacterial efficacy against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity with effective concentration ranges .

- Cytotoxicity Assays : In a cytotoxicity assessment against normal mouse fibroblast cells (Balb/3T3), the compound showed significantly lower toxicity compared to its effects on cancer cells, indicating a selective action that could be beneficial for therapeutic applications .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes, supporting its potential as a lead compound in drug development .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

1-(2-amino-4-chlorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLXWVJCSVAOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499766 | |

| Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64605-37-4 | |

| Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.